3-(2-(4-(dimethylamino)phenyl)thiazolidine-3-carbonyl)-2H-chromen-2-one

Description

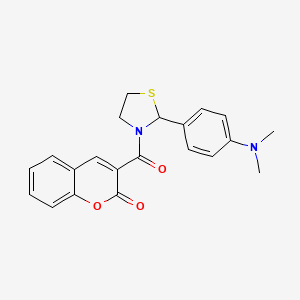

The compound 3-(2-(4-(dimethylamino)phenyl)thiazolidine-3-carbonyl)-2H-chromen-2-one is a hybrid molecule combining a coumarin (2H-chromen-2-one) core with a thiazolidine ring substituted at the 2-position with a 4-(dimethylamino)phenyl group. The thiazolidine moiety is linked to the coumarin via a carbonyl group at position 3 of the heterocyclic ring. This structural framework is significant due to the pharmacological versatility of coumarins (anticoagulant, anticancer, antimicrobial) and the bioactivity of thiazolidines (antidiabetic, antimicrobial) .

Properties

IUPAC Name |

3-[2-[4-(dimethylamino)phenyl]-1,3-thiazolidine-3-carbonyl]chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O3S/c1-22(2)16-9-7-14(8-10-16)20-23(11-12-27-20)19(24)17-13-15-5-3-4-6-18(15)26-21(17)25/h3-10,13,20H,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTXUPCOVVXPAAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2N(CCS2)C(=O)C3=CC4=CC=CC=C4OC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Thiazolidine derivatives, which this compound is a part of, have been found to exhibit diverse therapeutic and pharmaceutical activity. They are used in probe design and have applications in various biological targets.

Mode of Action

It’s known that thiazolidine motifs, which this compound contains, behave as a bridge between organic synthesis and medicinal chemistry. They compel researchers to explore new drug candidates.

Biochemical Pathways

Thiazolidine derivatives are known to show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and so on. This suggests that they likely interact with multiple biochemical pathways.

Pharmacokinetics

Various synthetic approaches have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine derivatives.

Result of Action

It’s known that thiazolidine derivatives have diverse therapeutic and pharmaceutical activity, suggesting that they likely have significant molecular and cellular effects.

Action Environment

It’s known that the reaction between aliphatic aldehydes and 1,2-aminothiols is fast and efficient at a broad range of ph (ph = 5–9) with millimolar concentrations of the substrates. This suggests that the compound’s action may be influenced by the pH of its environment.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 3-(2-(4-(dimethylamino)phenyl)thiazolidine-3-carbonyl)-2H-chromen-2-one are largely attributed to the thiazolidine motif. Thiazolidine motifs behave as a bridge between organic synthesis and medicinal chemistry, compelling researchers to explore new drug candidates. They show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity.

Cellular Effects

While specific cellular effects of This compound . This suggests that the compound may have significant effects on cellular processes, potentially influencing cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of This compound is not yet fully understood. Thiazolidine derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Biological Activity

The compound 3-(2-(4-(dimethylamino)phenyl)thiazolidine-3-carbonyl)-2H-chromen-2-one represents a significant area of interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings, including synthesis methods, biological evaluations, and molecular docking studies, to provide a comprehensive overview of its biological activity.

Synthesis

The synthesis of the target compound typically involves the reaction of thiazolidine derivatives with chromone frameworks. Various methods have been explored to optimize yield and purity. For instance, one efficient protocol utilizes a one-pot reaction involving thiazolidine derivatives and chromone precursors, achieving high yields and purity under mild conditions .

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

- Anticancer Activity : Recent studies have demonstrated that derivatives containing the thiazolidine and chromone moieties exhibit promising anticancer properties. For example, compounds derived from similar structures showed significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer cells), with IC50 values indicating potent activity .

- Antimicrobial Properties : Compounds related to thiazolidine structures have shown moderate to good antimicrobial activity against a range of pathogens, suggesting a broad-spectrum potential .

- Anticonvulsant Effects : Some derivatives have been evaluated for their anticonvulsant properties, with certain compounds displaying efficacy comparable to standard treatments like diazepam .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding affinity and interaction mechanisms of the compound with various biological targets. For instance, docking studies against VEGFR-2 indicated that certain derivatives bind effectively, with binding energies comparable to established drugs like Sorafenib .

Case Studies

Several case studies highlight the biological efficacy of related compounds:

- Anticancer Efficacy on MCF-7 Cells :

- Antimicrobial Testing :

Table 1: Biological Activity Summary

| Activity Type | Compound Derivative | Target Cell Line/Pathogen | IC50/MIC Value |

|---|---|---|---|

| Anticancer | 6b | MCF-7 | 11.2 ± 0.80 μM |

| Anticancer | 6d | MCF-7 | 10.5 ± 0.71 μM |

| Antimicrobial | Various | E. coli | MIC = 6.25 μg/mL |

| Anticonvulsant | Specific Derivative | Animal Model | Comparable to diazepam |

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that thiazolidine derivatives, including those structurally related to 3-(2-(4-(dimethylamino)phenyl)thiazolidine-3-carbonyl)-2H-chromen-2-one, exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds derived from thiazolidinone frameworks have shown effectiveness against MDA-MB-231, HCT116, HT29, MCF7, and SW620 cancer cell lines . The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

Antioxidant Properties

Studies have demonstrated that thiazolidinone derivatives possess antioxidant activities. The presence of hydroxyl groups in the phenyl ring enhances their ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases . This property makes them potential candidates for therapeutic agents aimed at combating oxidative damage.

Molecular Docking Studies

Recent molecular docking studies have evaluated the binding affinities of thiazolidine derivatives to various biological targets. For example, some derivatives demonstrated comparable binding scores to Sorafenib, a well-known anticancer drug, when docked against VEGFR-2 . This suggests potential for these compounds in targeted cancer therapies.

Synthesis and Structural Insights

The synthesis of this compound typically involves multi-step reactions that include the formation of thiazolidinone and chromenone moieties. A common synthetic route includes:

- Formation of Thiazolidinone: Utilizing α-haloketones and allyl isothiocyanate in the presence of catalysts like triethylamine.

- Condensation Reactions: Combining the thiazolidinone with appropriate aromatic aldehydes or ketones to yield the final product .

Material Science Applications

Beyond medicinal uses, compounds like this compound have potential applications in material science due to their unique structural properties. Their ability to form stable hydrogen bonds can be exploited in designing new materials with specific mechanical or thermal properties .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of thiazolidine derivatives in different applications:

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison of Coumarin-Thiazolidine Derivatives

Key Observations:

Thiazolidine vs.

Substituent Effects: The 4-(dimethylamino)phenyl group on the thiazolidine (target compound) likely enhances electron-donating effects and solubility compared to simple phenyl () or chloro/methoxy substituents (). In coumarin derivatives, 6-position substitutions (e.g., dimethylaminoethoxy in ) correlate with selective anticancer activity, suggesting that substituent placement on the coumarin core critically influences bioactivity .

Antimicrobial vs. The target compound’s dual pharmacophores may enable both activities, though empirical data are lacking.

Notable Differences:

- The target compound’s thiazolidine-3-carbonyl linkage is distinct from the more common 4-one thiazolidine derivatives (e.g., ), which may require alternative cyclization conditions .

- Dimethylamino introduction likely involves nucleophilic substitution or reductive amination, as seen in aminoethoxy coumarins ().

Structure-Activity Relationships (SAR)

- Thiazolidine Substitution: Electron-donating groups (e.g., dimethylamino) may improve binding to targets like DNA topoisomerases or microbial enzymes . Bulkier substituents (e.g., 4-isopropylphenyl in ) could hinder membrane permeability, whereas dimethylamino’s moderate size balances solubility and penetration .

- Coumarin Core Modifications: Unsubstituted coumarin (target compound) vs. 3-nitro () or 6-amino () derivatives: Nitro groups enhance antimicrobial activity but may increase toxicity, while amino groups improve selectivity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(2-(4-(dimethylamino)phenyl)thiazolidine-3-carbonyl)-2H-chromen-2-one?

- Methodology :

-

Step 1 : Prepare the coumarin core via solid-phase reactions using malonic acid and phenol in phosphorous oxychloride with ZnCl₂ as a catalyst .

-

Step 2 : Functionalize the thiazolidine ring by reacting 3-(2-bromoacetyl)-2H-chromen-2-one with 4-(dimethylamino)aniline in ethanol or DMF under reflux. Optimize yields (65–85%) by adjusting reaction time (3–24 hours) and temperature (70–100°C) .

-

Step 3 : Purify via recrystallization (ethanol or methanol) and validate purity using HPLC (≥95%) .

- Key Considerations :

-

Microwave-assisted synthesis (e.g., 81% yield in 3 minutes) reduces reaction time compared to conventional methods (69% in 7 hours) .

-

Use triethylamine as a base to enhance nucleophilic substitution efficiency .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- Primary Techniques :

- IR Spectroscopy : Confirm carbonyl (C=O, 1680–1720 cm⁻¹) and thiazolidine ring (C-S, 650–750 cm⁻¹) functionalities .

- NMR (¹H/¹³C) : Identify substituent patterns (e.g., dimethylamino protons at δ 2.8–3.1 ppm; coumarin C=O at δ 160–165 ppm) .

- ESI-MS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 407) .

- Advanced Validation :

- Single-crystal X-ray diffraction for absolute configuration determination (e.g., orthorhombic space group Pna2₁) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?

- Experimental Design :

- Variation of Substituents : Synthesize analogs with modified aryl groups (e.g., nitro, methoxy) on the thiazolidine ring and test against target enzymes (e.g., kinases, proteases) .

- Biological Assays :

- In vitro cytotoxicity (MTT assay) and antimicrobial activity (MIC against Gram-positive/-negative bacteria) .

- Fluorescence-based assays to monitor interactions with DNA/RNA .

- Data Interpretation :

- Correlate electronic effects (e.g., electron-withdrawing nitro groups) with enhanced inhibitory activity .

Q. What computational approaches predict interactions with biological targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina to model binding to ATP-binding pockets (e.g., EGFR kinase). Validate with MD simulations (100 ns trajectories) to assess stability .

- QSAR Models : Train models with descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .

- Case Study :

- A coumarin-thiazolidine analog showed a docking score of −9.2 kcal/mol against COX-2, suggesting anti-inflammatory potential .

Q. How to resolve discrepancies in spectral data from different characterization techniques?

- Common Issues :

- ¹H NMR Splitting Patterns : Overlapping signals (e.g., aromatic protons) can be resolved via 2D NMR (COSY, HSQC) .

- Mass Spectrometry Fragmentation : Use high-resolution MS (HRMS) to distinguish between isobaric ions (e.g., [M+Na]⁺ vs. [M+K]⁺) .

- Validation Protocol :

- Cross-reference crystallographic data (e.g., bond lengths, angles) with DFT-optimized structures .

Q. What are best practices for ensuring compound purity in solvent systems?

- Purification Strategies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.